2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Overview
Description
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles, have been studied for their various pharmaceutical activities, including antibacterial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Mode of Action
It is known that the compound is synthesized through a combination of [3 + 3] cycloaddition, reduction, and deamination reactions .
Result of Action
Compounds with similar structures have been associated with a variety of biological effects, including antimicrobial, antituberculosis, fungicidal, antitumor, herbicidal, analgesic, antiviral, and pesticidal activity .
Action Environment
It is known that the compound can be synthesized under solvent-free conditions, suggesting that it may be stable in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
A novel and efficient one-pot method has been developed for the synthesis of 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one. This method involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The reaction conditions typically include the use of appropriate catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be adapted for large-scale production. This method’s efficiency and simplicity make it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and dienophiles for cycloaddition reactions. The reaction conditions often involve the use of catalysts and specific solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be compared with other similar compounds, such as:
- 2-bromo-7-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
- 2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
These compounds share a similar thiadiazole-pyrimidine scaffold but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
IUPAC Name |
2-bromo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3OS/c6-4-8-9-3(10)1-2-7-5(9)11-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQBDFKUPBTBCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2N(C1=O)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1223490-45-6 | |
Record name | 2-bromo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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